molecular formula C14H22BrN B8754629 N-(2-Bromobenzyl)heptan-4-amine

N-(2-Bromobenzyl)heptan-4-amine

Cat. No. B8754629
M. Wt: 284.23 g/mol
InChI Key: JCPPTFZEZXJWOC-UHFFFAOYSA-N
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Patent
US08372864B2

Procedure details

Added to a solution of 7.4 g of 2-bromobenzaldehyde in 80 cm3 of dichloromethane are 6.25 g of sodium sulfate and 5.07 g of 4-aminoheptane at a temperature close to 20° C. After stirring for 2 h, the reaction mixture is filtered through a cartridge and washed with 2 lots of 10 cm3 of dichloromethane. The filtrate is concentrated using a rotary evaporator under reduced pressure (5 kPa). The oil obtained is dissolved in 80 cm3 of methanol. 0.757 g of sodium borohydride is added in 3 lots. The reaction mixture is stirred for 1 h at 20° C., then 0.757 g of sodium borohydride is again added. This operation is carried out twice. After stirring at 20° C. for 20 h, the reaction mixture is concentrated using a rotary evaporator under reduced pressure (5 kPa). The concentration residue is taken up in 100 cm3 of dichloromethane and 50 cm3 of water. The organic phase is washed with 2 lots of 50 cm3 of a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and concentrated using a rotary evaporator under reduced pressure (5 kPa). The 10.8 g of colorless oil obtained are purified by filtration through a pellet of 150 g of silica with 1 dm3 of an 80% heptane/20% ethyl acetate mixture. After concentrating the fractions under reduced pressure, 9.75 g of N-(2-bromobenzyl)heptan-4-amine are obtained in the form of a colorless clear oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
5.07 g
Type
reactant
Reaction Step Three
Quantity
0.757 g
Type
reactant
Reaction Step Four
Quantity
0.757 g
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:17][CH:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21].[BH4-].[Na+]>ClCCl.CO>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][NH:17][CH:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
5.07 g
Type
reactant
Smiles
NC(CCC)CCC
Step Four
Name
Quantity
0.757 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0.757 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 20° C
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a cartridge
WASH
Type
WASH
Details
washed with 2 lots of 10 cm3 of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)
CUSTOM
Type
CUSTOM
Details
The oil obtained
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1 h at 20° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at 20° C. for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)
WASH
Type
WASH
Details
The organic phase is washed with 2 lots of 50 cm3 of a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(CNC(CCC)CCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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